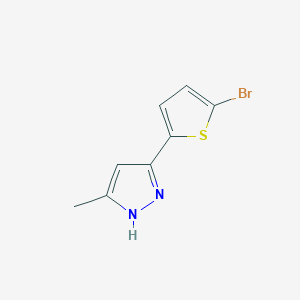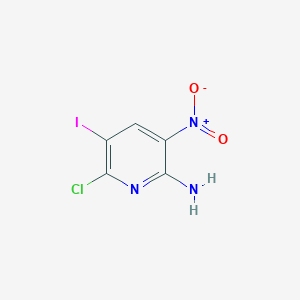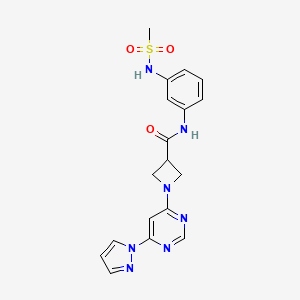
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have explored the synthesis and biological activities of various pyrazolo[3,4-d]pyrimidine derivatives. Such compounds have been tested for their in vitro effectiveness against viruses, tumor cells, and their potential as anticancer and anti-5-lipoxygenase agents. For instance, certain guanosine analogues showed significant activity against measles and moderate antitumor activity against leukemia strains in vitro, demonstrating the potential of these compounds in antiviral and anticancer applications (Petrie et al., 1985); (Rahmouni et al., 2016).
Antibacterial Applications
New heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, underscoring the potential of these compounds in combating bacterial infections. Some compounds displayed high antibacterial activities, indicating their significance in developing new antibacterial agents (Azab et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of pyrazolo[1,5-a]pyrimidine derivatives have been studied, with some compounds showing activities exceeding those of reference drugs. This highlights their potential in creating new antimicrobial and antifungal agents, especially for compounds containing sulfone groups, which demonstrated effectiveness against bacteria and fungi (Alsaedi et al., 2019).
Anti-inflammatory and Antioxidant Activities
Investigations into the anti-inflammatory and antioxidant properties of pyrazolo[3,4-d]pyrimidine derivatives have been conducted. These studies offer insights into the potential of these compounds in treating inflammatory conditions and their use as antioxidants. For example, certain derivatives were identified with significant COX-2 inhibition, showcasing their anti-inflammatory capabilities (Chebib & Quinn, 1997).
Antitubercular Activities
The synthesis of novel compounds and their evaluation for antitubercular activities have been explored, indicating the potential of these compounds in treating tuberculosis. This research direction underscores the importance of pyrazolo[3,4-d]pyrimidine derivatives in developing new therapeutics for infectious diseases (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-29(27,28)23-15-5-2-4-14(8-15)22-18(26)13-10-24(11-13)16-9-17(20-12-19-16)25-7-3-6-21-25/h2-9,12-13,23H,10-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKXLNWRJEOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

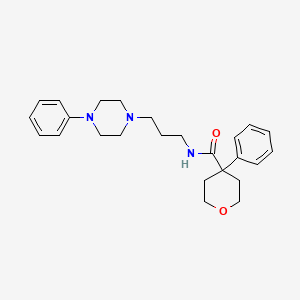
![Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl](/img/structure/B2721782.png)
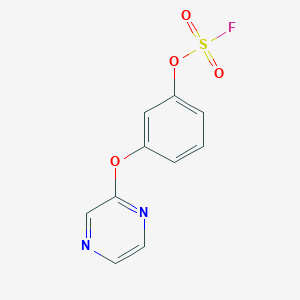
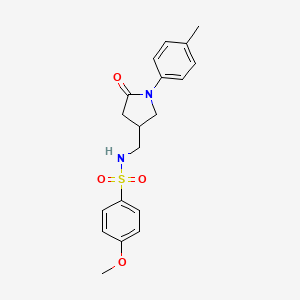

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)
![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)
![2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2721794.png)
![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)
![(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2721796.png)
